molecular formula C20H19N3O3 B7055415 N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

Cat. No.: B7055415
M. Wt: 349.4 g/mol
InChI Key: FQCUBGYMXUKOMG-UHFFFAOYSA-N
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Description

N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-12-6-7-16-13(10-12)18(23-22-16)21-19(24)15-11-20(15)8-9-26-17-5-3-2-4-14(17)20/h2-7,10,15H,8-9,11H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCUBGYMXUKOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2NC(=O)C3CC34CCOC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the indazole core, followed by the construction of the spirocyclic framework. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and spirocyclic molecules, such as:

Uniqueness

N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability, selectivity, and potential efficacy as a therapeutic agent .

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